Trimethyl(phenylethynyl)tin

Catalog No.
S755322
CAS No.
1199-95-7
M.F
C11H14Sn
M. Wt
264.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl(phenylethynyl)tin

CAS Number

1199-95-7

Product Name

Trimethyl(phenylethynyl)tin

IUPAC Name

trimethyl(2-phenylethynyl)stannane

Molecular Formula

C11H14Sn

Molecular Weight

264.94 g/mol

InChI

InChI=1S/C8H5.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H;3*1H3;

InChI Key

QYYZHXHYNLXWAW-UHFFFAOYSA-N

SMILES

C[Sn](C)(C)C#CC1=CC=CC=C1

Canonical SMILES

C[Sn](C)(C)C#CC1=CC=CC=C1

The exact mass of the compound Trimethyl(phenylethynyl)tin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethyl(phenylethynyl)tin (CAS 1199-95-7) is a highly reactive organotin reagent primarily utilized for the transfer of the phenylethynyl moiety in palladium-catalyzed Stille cross-couplings and alkynylstannylation reactions[1]. As a low-molecular-weight alkynylstannane, it offers a highly polarized and sterically accessible carbon-tin bond, making it a powerful precursor for synthesizing conjugated enynes, rigid-rod polymers, and complex pharmaceutical scaffolds. While its toxicity requires rigorous handling protocols, its enhanced transmetalation kinetics and high atom economy make it a critical procurement choice for processes where standard terminal alkynes or bulkier stannanes fail to deliver acceptable yields or purity profiles [2].

Procurement teams often attempt to substitute Trimethyl(phenylethynyl)tin with its less toxic analog, Tributyl(phenylethynyl)tin, or with the parent terminal alkyne, phenylacetylene. However, these substitutions frequently fail in application-critical scenarios. Phenylacetylene relies on Sonogashira coupling, which typically requires a copper co-catalyst that promotes unwanted Glaser-type homocoupling, generating diyne impurities that are notoriously difficult to separate from the target product [1]. Conversely, while Tributyl(phenylethynyl)tin avoids copper, the bulky tributyl groups significantly retard the transmetalation step of the Stille catalytic cycle, often necessitating harsher reaction temperatures that degrade sensitive substrates. Furthermore, the highly lipophilic tributyltin halide byproducts severely complicate downstream purification compared to the more easily cleared trimethyltin residuals .

Transmetalation Kinetics and Steric Efficiency

In palladium-catalyzed cross-couplings, the rate-determining transmetalation step is highly sensitive to the steric bulk of the organotin reagent. Trimethylstannanes, such as Trimethyl(phenylethynyl)tin, exhibit dramatically faster transmetalation rates compared to their tributyl counterparts due to the reduced van der Waals radius of the methyl ligands [1]. This kinetic advantage allows for lower catalyst loadings and milder reaction temperatures, which is critical when coupling thermally labile substrates.

Evidence DimensionRelative transmetalation reaction rate
Target Compound DataBase rate (10x to 100x faster typical for -SnMe3)
Comparator Or BaselineTributyl(phenylethynyl)tin (1x reference rate)
Quantified Difference1-2 orders of magnitude faster transmetalation kinetics
ConditionsStandard Pd-catalyzed Stille cross-coupling conditions

Enables the use of milder reaction conditions and lower palladium catalyst loadings, preserving sensitive functional groups and reducing catalyst costs.

Active Moiety Mass Efficiency

For industrial procurement, the mass efficiency of the active reagent directly impacts reactor utilization and shipping costs. Trimethyl(phenylethynyl)tin has a molecular weight of 264.9 g/mol, meaning the active phenylethynyl group constitutes 38.2% of its total mass. In contrast, the bulkier Tributyl(phenylethynyl)tin (MW 391.2 g/mol) offers an active mass fraction of only 25.8% [1]. Procuring the trimethyl variant delivers significantly more active coupling agent per kilogram.

Evidence DimensionActive phenylethynyl mass fraction
Target Compound Data38.2% by weight
Comparator Or BaselineTributyl(phenylethynyl)tin (25.8% by weight)
Quantified Difference48% higher active mass efficiency per kilogram
ConditionsCalculated based on standard atomic weights

Reduces total reagent mass requirements, lowering freight costs and maximizing reactor volume utilization during large-scale syntheses.

Byproduct Clearance and Downstream Purification

A major bottleneck in organotin chemistry is the removal of toxic tin halide byproducts. The byproduct of Trimethyl(phenylethynyl)tin, trimethyltin chloride, is moderately volatile and exhibits significant aqueous solubility, allowing it to be largely removed during standard aqueous workup or mild evaporation. Conversely, tributyltin chloride is highly lipophilic and non-volatile, often co-eluting with the organic product and requiring expensive fluoride-based washes or repetitive chromatography to achieve acceptable purity levels.

Evidence DimensionByproduct lipophilicity and clearance
Target Compound DataMe3SnCl byproduct (water-soluble, moderately volatile)
Comparator Or BaselineBu3SnCl byproduct (highly lipophilic, non-volatile)
Quantified DifferenceSignificant reduction in organic-phase tin retention post-aqueous workup
ConditionsStandard aqueous/organic biphasic extraction

Dramatically simplifies downstream purification, reducing solvent waste and labor costs associated with heavy-metal decontamination.

Copper-Free Coupling Purity (Homocoupling Avoidance)

When synthesizing highly pure conjugated systems, terminal alkynes like phenylacetylene are often utilized via Sonogashira coupling. However, the requisite copper(I) co-catalysts promote Glaser homocoupling, generating 1,4-diphenylbuta-1,3-diyne impurities. Utilizing Trimethyl(phenylethynyl)tin in a copper-free Stille coupling bypasses this side reaction, maintaining the integrity of the cross-coupling process and virtually eliminating diyne defects [1].

Evidence DimensionDiyne homocoupling impurity formation
Target Compound Data<1% homocoupling (Stille conditions)
Comparator Or BaselinePhenylacetylene in Sonogashira coupling (typically 5-15% homocoupling)
Quantified DifferenceNear-complete elimination of the diyne byproduct
ConditionsCopper-free Pd-catalysis vs. standard Cu-cocatalyzed conditions

Essential for producing high-purity conjugated polymers and electronic materials where diyne defects severely degrade optoelectronic performance.

Synthesis of Sterically Hindered Conjugated Enynes

Due to its superior transmetalation kinetics, Trimethyl(phenylethynyl)tin is a highly effective choice for coupling with highly substituted or sterically hindered aryl and alkenyl halides, where tributyltin analogs fail to achieve full conversion [1].

High-Purity Organic Electronic Materials

In the development of rigid-rod polymers and organic semiconductors, the avoidance of Glaser homocoupling is critical. The use of this stannane enables strictly copper-free Stille polymerizations, preventing diyne defects that act as charge traps in the final electronic devices [2].

Large-Scale Pharmaceutical Intermediate Synthesis

For pilot-scale manufacturing where reactor volume is at a premium, the 48% higher active mass efficiency of Trimethyl(phenylethynyl)tin compared to its tributyl counterpart allows for higher throughput per batch, while its water-soluble byproducts streamline the downstream decontamination of the active pharmaceutical ingredient (API) .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Wikipedia

Trimethyl(phenylethynyl)tin

Explore Compound Types